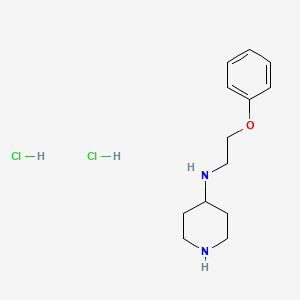

N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

N-(2-phenoxyethyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12;;/h1-5,12,14-15H,6-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFJSAYBDASSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCCOC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenoxyethyl group, which is essential for its biological activity. The dihydrochloride salt form enhances solubility and bioavailability.

This compound exhibits multiple mechanisms of action, primarily through inhibition of key enzymes and receptors involved in various physiological processes:

- Acetylcholinesterase Inhibition : The compound has shown inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Kinase Inhibition : Research indicates that derivatives of piperidine compounds can act as multitarget inhibitors against various kinases such as VEGFR-2, ERK-2, and Abl-1. These targets are crucial in cancer biology, making the compound a candidate for anticancer therapies .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Biological Activity | IC50 Value (µM) | Target | Reference |

|---|---|---|---|

| AChE Inhibition | 0.25 | Electric eel AChE | |

| VEGFR-2 Inhibition | 11.3 | Human liver cancer cells (HepG2) | |

| Induction of Apoptosis | Not specified | HepG2 cells |

Case Studies

- Alzheimer’s Disease Models : In studies involving animal models of Alzheimer's disease, compounds similar to this compound demonstrated significant reductions in Aβ peptide accumulation due to enhanced AChE inhibition. This suggests potential use in treating neurodegenerative diseases .

- Cancer Cell Lines : The compound has been evaluated for its antiproliferative effects on various cancer cell lines. One study reported an IC50 value of 11.3 µM against HepG2 cells, indicating a promising avenue for further investigation into its anticancer properties .

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that the compound possesses favorable absorption characteristics with sufficient bioavailability when administered orally. Additionally, acute toxicity assessments have shown no significant adverse effects at high doses (up to 2000 mg/kg) in animal models, indicating a favorable safety profile for potential therapeutic applications .

Scientific Research Applications

Role in PROTAC Development

One of the notable applications of N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride is its use as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells. The compound's structure allows it to facilitate the formation of ternary complexes between E3 ligases and target proteins, enhancing the efficacy of targeted protein degradation strategies .

Anticancer Properties

Research indicates that piperidine derivatives, including this compound, exhibit significant anticancer properties . Piperidine compounds have been shown to affect various signaling pathways crucial for cancer progression, such as the PI3K/Akt and NF-kB pathways. These pathways are often dysregulated in cancers like breast and prostate cancer, making piperidine derivatives promising candidates for therapeutic intervention .

Case Studies:

- In vitro studies demonstrated that piperidine derivatives can induce apoptosis in cancer cell lines through intrinsic pathways, activating caspases and modulating mitochondrial functions .

- A specific study highlighted the ability of piperidine compounds to inhibit cell migration and proliferation in ovarian cancer cells, suggesting their potential as anticancer agents .

Neurological Applications

This compound has also been investigated for its potential effects on neurological conditions. Compounds with a similar structure have shown promise as Dopamine Receptor Agonists , specifically targeting the D3 receptor, which is implicated in various neuropsychiatric disorders. The ability to selectively activate these receptors can lead to advancements in treating conditions such as schizophrenia and Parkinson's disease .

Anticholinesterase Activity

Recent studies have explored the anticholinesterase activity of phenoxyethyl piperidine derivatives. These compounds have been synthesized and tested for their effectiveness in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that similar compounds may be effective in treating inflammatory conditions such as arthritis. The ability to modulate inflammatory responses opens avenues for developing new therapeutic agents targeting chronic inflammatory diseases .

Summary Table: Applications of this compound

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride, highlighting variations in substituents, physicochemical properties, and applications:

Key Research Findings and Trends

Substituent Effects on Physicochemical Properties

- Aromatic Heterocycles: Benzooxazolylmethyl substituents (DDO series) improve thermal stability, as evidenced by higher melting points (~207–211°C) compared to non-heterocyclic analogs .

Preparation Methods

Nucleophilic Substitution Using 1-(2-chloroethyl)piperidine Derivatives

A common approach starts with 1-(2-chloroethyl)piperidine hydrochloride, which is first liberated from its hydrochloride salt using a base such as triethylamine. This free amine intermediate is then reacted with phenol derivatives or potassium phenoxide to introduce the phenoxyethyl group through an SN2 reaction. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile under reflux conditions to facilitate substitution.

- Example Reaction Conditions:

- Reactants: 1-(2-chloroethyl)piperidine hydrochloride, phenol or potassium phenoxide.

- Base: Triethylamine to liberate the free amine.

- Solvent: Acetonitrile.

- Temperature: Reflux overnight.

- Work-up: Solvent removal under reduced pressure, aqueous extraction, and purification.

This method yields the N-(2-phenoxyethyl)piperidine intermediate, which can be further functionalized or converted to the amine salt form.

Gabriel Synthesis for Piperidin-4-amine Derivatives

An alternative route involves the Gabriel synthesis to prepare the piperidin-4-amine core. Starting from 1-(2-chloroethyl)piperidine hydrochloride, potassium phthalimide is used to form a phthalimide-protected amine intermediate. Subsequent cleavage of the phthalimide group with methylamine under reflux conditions yields the primary amine at the 4-position of the piperidine ring.

- Steps:

- Formation of phthalimide intermediate via reaction with potassium phthalimide.

- Cleavage of phthalimide with methylamine to yield the free amine.

- Introduction of the phenoxyethyl group via nucleophilic substitution or amidation.

This method provides a route to the piperidin-4-amine intermediate with good control over regioselectivity.

Reductive Amination of N-Phenethyl-4-piperidone

Another reported method involves hydrogenation and amination of N-phenethyl-4-piperidone. The process includes:

- Preparation of N-phenethyl-4-piperidone via condensation reactions.

- Catalytic hydrogenation under reflux in solvents such as toluene.

- Amination steps to introduce the amine functionality.

This method is more applicable to related piperidine derivatives but can be adapted for phenoxyethyl analogs by substituting the phenethyl group with phenoxyethyl.

Salt Formation: Dihydrochloride Preparation

After synthesis of the free base N-(2-phenoxyethyl)piperidin-4-amine, conversion to the dihydrochloride salt is achieved by treatment with hydrochloric acid, often using 25% aqueous HCl under reflux conditions for several hours. The resulting dihydrochloride salt precipitates upon cooling and can be isolated by filtration and recrystallization from suitable solvents such as petroleum ether or ethanol.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Liberation of 1-(2-chloroethyl)piperidine hydrochloride | Triethylamine, acetonitrile, reflux overnight | - | Free amine intermediate |

| Nucleophilic substitution with phenol or potassium phenoxide | Reflux in acetonitrile or toluene | 50-80 | Formation of N-(2-phenoxyethyl)piperidine |

| Gabriel synthesis (phthalimide intermediate) | Potassium phthalimide, reflux, then methylamine cleavage | 30-60 | Piperidin-4-amine intermediate |

| Reductive amination of piperidone | Hydrogenation, amination, reflux in toluene | 70-90 | Alternative route for related derivatives |

| Salt formation (dihydrochloride) | 25% HCl aqueous, reflux 3-5 hours | >90 | Crystallization and purification |

Research Findings and Analysis

- The Gabriel synthesis route provides a regioselective approach to the piperidin-4-amine core but often with moderate yields (~30%).

- Nucleophilic substitution using 1-(2-chloroethyl)piperidine derivatives is a straightforward and higher-yielding method (up to 80%) for introducing the phenoxyethyl group.

- Salt formation by hydrochloric acid treatment is efficient and yields stable dihydrochloride salts suitable for pharmaceutical formulation.

- Reaction monitoring by thin-layer chromatography (TLC) is standard to confirm completion.

- Purification typically involves recrystallization, which affects melting points and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.